Patent-Defined Role as a RET Kinase Modulator Synthetic Intermediate
The compound is explicitly designated as a building block for RET kinase modulators in multiple granted US patents, establishing a documented role that many general azaindole analogs lack. Supplier documentation directly links CAS 1222533-85-8 to the patent families US-2007049615-A1, US-7504509-B2, and US-8067434-B2, which describe the preparation of RET modulators . In contrast, close analogs such as 3-acetyl-7-azaindole (CAS 83393-46-8, lacking the 5-methyl group) and 3-acetyl-6-methyl-7-azaindole (bearing a 6-methyl substituent) are not explicitly claimed in these core RET modulator patents, nor are they linked to the same intellectual property [1].
| Evidence Dimension | Documented role as a RET modulator synthetic intermediate in granted US patents |
|---|---|
| Target Compound Data | Explicitly listed as an intermediate in RET modulator patent families US2007049615A1, US7504509B2, and US8067434B2 |
| Comparator Or Baseline | 3-acetyl-7-azaindole (CAS 83393-46-8): No explicit linkage to RET modulator patent families. 3-acetyl-6-methyl-7-azaindole: No explicit linkage to RET modulator patent families. |
| Quantified Difference | The target compound possesses a documented and legally protected role in RET modulator synthesis that is absent for the comparator analogs. |
| Conditions | US Patent and Trademark Office documentation; supplier technical datasheet cross-references |
Why This Matters
This patent linkage provides a clear, verifiable scientific purpose for procurement, distinguishing it from generic azaindoles with undefined applications.
- [1] Plexxikon, Inc. Compounds and methods for development of Ret modulators. US Patent Application US20070049615A1, 2007; US Patent US7504509B2, 2009; US Patent US8067434B2, 2011. View Source
